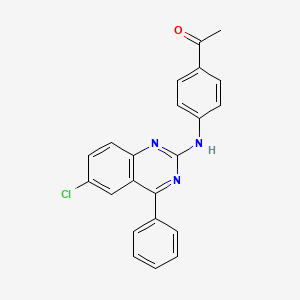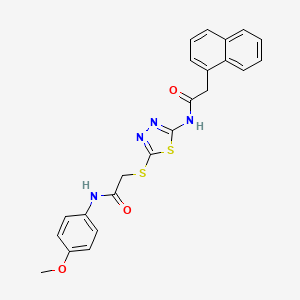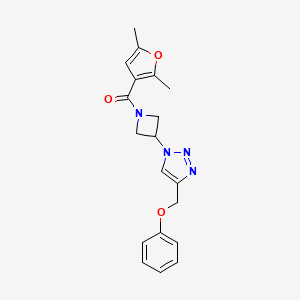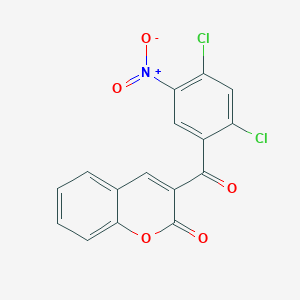
1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They act on various pathways involved in cancer cell proliferation and survival. For instance, some quinazoline compounds have been found to inhibit tyrosine kinase enzymes, which are often overactive in cancer cells . The specific compound may be researched for its potential to act as a kinase inhibitor, which could be useful in the treatment of cancers such as lung and pancreatic cancers.
Antibacterial Properties
The emergence of drug-resistant bacterial strains has led to a renewed interest in quinazoline derivatives as potential antibacterial agents. These compounds have shown promise in combating resistant bacteria strains, making them valuable in the development of new antibiotics .
Antiviral Applications
Quinazoline derivatives have also been explored for their antiviral activities. They can interfere with viral replication and are considered as potential treatments for diseases caused by viruses. The compound “1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone” could be part of studies aimed at finding new treatments for viral infections .
Anti-Inflammatory and Analgesic Effects
These compounds have demonstrated significant anti-inflammatory and analgesic effects, which could make them suitable for the development of new pain relief medications. Their mechanism of action often involves the modulation of inflammatory pathways .
Anticonvulsant Potential
Research has indicated that quinazoline derivatives can have anticonvulsant properties, making them candidates for the treatment of epilepsy and other seizure disorders. They may modulate neurotransmitter release or ion channel activity in the brain .
Antimalarial Activity
Quinazoline derivatives have shown potential as antimalarial agents. They may inhibit enzymes that are essential for the survival of the malaria parasite, offering a possible new avenue for malaria treatment .
Antioxidant Properties
These compounds can act as antioxidants, protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. The compound could be investigated for its ability to scavenge free radicals .
Enzyme Inhibition
Quinazoline derivatives have been reported to inhibit various enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism. This inhibition can be beneficial in the management of conditions like diabetes, where controlling blood sugar levels is crucial .
Direcciones Futuras
Quinazoline and quinazolinone derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . There is ongoing research into the synthesis and investigation of new structural prototypes with more effective biological activity . This suggests that there may be future research opportunities involving “1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone” and similar compounds.
Propiedades
IUPAC Name |
1-[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c1-14(27)15-7-10-18(11-8-15)24-22-25-20-12-9-17(23)13-19(20)21(26-22)16-5-3-2-4-6-16/h2-13H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSDLRGGIBXRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2989008.png)

![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride](/img/structure/B2989011.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2989013.png)
![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2989015.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2989017.png)

![2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B2989022.png)
![N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2989023.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2989025.png)


